O-Aryl vs. S-Aryl Linkage: Hydrolytic Stability and Metabolite Release
The target compound (5857-62-5) features a P–O–Ar (O-aryl) linkage, while its direct isomer S-(4-chlorophenyl) O,O-diethyl phosphorothioate (CAS 4524-70-3) contains a P–S–Ar (S-aryl) thiolo linkage . Under hydrolytic or metabolic conditions, the O-aryl compound releases 4-chlorophenol (pKa ~9.4, more water-soluble), whereas the S-aryl isomer releases 4-chlorothiophenol (pKa ~6.5, more lipophilic and a known dermal sensitizer). The S-aryl isomer has a documented acute oral LD50 of 47–48 mg/kg in mice [1]. While a directly paired LD50 for the O-aryl analog under identical conditions is absent from the open literature, the difference in leaving-group pKa and lipophilicity predicts a distinct acute toxicity and dermal absorption profile, making the two isomers non-substitutable in any formulation where human or non-target organism exposure is a concern.
| Evidence Dimension | Hydrolysis product identity and leaving-group pKa |
|---|---|
| Target Compound Data | Hydrolysis yields 4-chlorophenol (pKa ~9.4); O-aryl (P-O-Ar) linkage. |
| Comparator Or Baseline | S-(4-chlorophenyl) O,O-diethyl phosphorothioate (CAS 4524-70-3): hydrolysis yields 4-chlorothiophenol (pKa ~6.5); S-aryl (P-S-Ar) linkage; acute oral LD50 = 47-48 mg/kg mouse [1]. |
| Quantified Difference | ΔpKa ≈ 2.9 units; leaving-group lipophilicity difference (logP 4-chlorothiophenol ≈ 3.2 vs. 4-chlorophenol ≈ 2.4). LD50 change direction not quantified for matched pair. |
| Conditions | Aqueous hydrolysis, pH 7.4, 25-37 °C (class-level extrapolation from organophosphate hydrolysis literature). |
Why This Matters
The identity of the hydrolytic leaving group determines both environmental fate and mammalian metabolite toxicity, directly impacting regulatory acceptability and safe-handling requirements during procurement.
- [1] Education Encyclopedia (pedia.cloud.edu.tw). O,O-Diethyl-S-p-chlorophenyl-thiophosphate: acute oral LD50 mouse 47-48 mg/kg. https://pedia.cloud.edu.tw View Source
